molecular formula C6H6ClNO3 B13488246 Ethyl 4-chloro-1,2-oxazole-3-carboxylate

Ethyl 4-chloro-1,2-oxazole-3-carboxylate

Cat. No.: B13488246
M. Wt: 175.57 g/mol
InChI Key: UDNVJJWBXGYBND-UHFFFAOYSA-N
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Description

Ethyl 4-chloro-1,2-oxazole-3-carboxylate is a chemical compound with the molecular formula C6H6ClNO3. It is a derivative of oxazole, a five-membered heterocyclic compound containing one oxygen and one nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 4-chloro-1,2-oxazole-3-carboxylate can be synthesized through a sequence of regiocontrolled halogenation and palladium-catalyzed coupling reactions. One common method involves the halogenation of an oxazole precursor followed by esterification . The reaction conditions typically include the use of a palladium catalyst, such as Pd(PPh3)4, and a base like K2CO3, under an inert atmosphere .

Industrial Production Methods

Industrial production of this compound often involves large-scale halogenation and esterification processes. These methods are optimized for high yield and purity, utilizing continuous flow reactors and automated systems to ensure consistent production .

Mechanism of Action

The mechanism of action of ethyl 4-chloro-1,2-oxazole-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function . This interaction can lead to various biological effects, depending on the target and pathway involved .

Properties

Molecular Formula

C6H6ClNO3

Molecular Weight

175.57 g/mol

IUPAC Name

ethyl 4-chloro-1,2-oxazole-3-carboxylate

InChI

InChI=1S/C6H6ClNO3/c1-2-10-6(9)5-4(7)3-11-8-5/h3H,2H2,1H3

InChI Key

UDNVJJWBXGYBND-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NOC=C1Cl

Origin of Product

United States

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